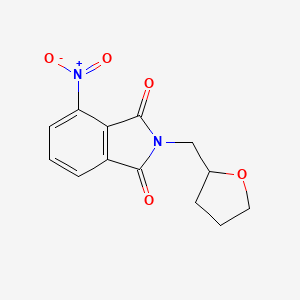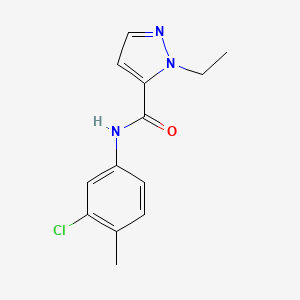![molecular formula C9H12BrN5S B10954110 5-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10954110.png)
5-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that features a pyrazole and triazole moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with β-diketones.
Formation of the triazole ring: This involves cyclization reactions, often using azide and alkyne precursors under copper-catalyzed conditions.
Introduction of the bromo substituent: This can be done through bromination reactions using reagents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .
Scientific Research Applications
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in similar applications.
1,2,4-Triazole: A core structure in many biologically active compounds.
Imidazole derivatives: Known for their broad range of biological activities.
Uniqueness
5-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of pyrazole and triazole moieties, which can confer distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C9H12BrN5S |
|---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
3-[1-(4-bromopyrazol-1-yl)propan-2-yl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H12BrN5S/c1-6(4-15-5-7(10)3-11-15)8-12-13-9(16)14(8)2/h3,5-6H,4H2,1-2H3,(H,13,16) |
InChI Key |
ZGASMOQCQPSFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C2=NNC(=S)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-[({4-[(2-chlorophenoxy)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10954034.png)
![5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10954037.png)
![(2E)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10954040.png)
![4-{(4Z)-4-[3-bromo-4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethoxy)-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10954044.png)
![ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10954045.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954056.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B10954067.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B10954072.png)

![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954084.png)
![[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](4-methylpiperidino)methanone](/img/structure/B10954089.png)


![(5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10954105.png)
